molecular formula C14H16N2O3S2 B569925 Neopyochelin II CAS No. 164104-34-1

Neopyochelin II

Cat. No.: B569925
CAS No.: 164104-34-1
M. Wt: 324.413
InChI Key: VRTHPBIMOLQLGL-OUJBWJOFSA-N
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Description

Neopyochelin II is a siderophore, a type of molecule that binds and transports iron in microorganisms. It is a derivative of pyochelin, which is produced by certain bacteria under iron-deficient conditions. This compound has a molecular formula of C14H16N2O3S2 and a molecular weight of 324.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neopyochelin II involves several steps. Initially, 2-hydroxybenzonitrile is condensed with L-cysteine hydrochloride to form a carboxylic acid intermediate. This intermediate is then reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at -78°C. The aldehyde is subsequently condensed with N-methyl-L-cysteine hydrochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized use in research and low natural abundance. The synthesis is typically carried out in laboratory settings using the aforementioned methods.

Chemical Reactions Analysis

Types of Reactions

Neopyochelin II undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Scientific Research Applications

Neopyochelin II has several scientific research applications:

    Chemistry: It is used to study the synthesis and reactivity of siderophores.

    Biology: this compound helps in understanding iron acquisition and regulation in microorganisms.

    Medicine: Research on this compound contributes to the development of antibiotics and treatments for iron-related disorders.

Mechanism of Action

Neopyochelin II exerts its effects by binding to ferric iron (Fe3+) with high affinity. This binding facilitates the transport of iron into microbial cells, where it is essential for various biochemical processes. The molecular targets of this compound include iron transport proteins and receptors on the microbial cell surface .

Comparison with Similar Compounds

Similar Compounds

    Pyochelin I and II: These are stereoisomers of neopyochelin II with similar structures and functions.

    Yersiniabactin: Another siderophore with a similar iron-binding mechanism.

    Enterobactin: A highly efficient siderophore produced by Escherichia coli.

Uniqueness

This compound is unique due to its specific stereochemistry and the particular microbial strains that produce it. Its distinct structure allows for specific interactions with microbial iron transport systems, making it a valuable compound for research .

Properties

IUPAC Name

(2R,4R)-2-[(4S)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZAGXTZXPYND-OUJBWJOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](CS[C@@H]1[C@@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855097
Record name (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164104-34-1
Record name (4R,4'S)-3-Methyl-2'-(6-oxocyclohexa-2,4-dien-1-ylidene)[2,4'-bi-1,3-thiazolidine]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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